molecular formula C18H20ClN3O B15088480 N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine

N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine

Cat. No.: B15088480
M. Wt: 329.8 g/mol
InChI Key: KVKNNWCEKLSEQH-KOWPSSNVSA-N
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Description

“N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a furyl-propenylidene moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with a chlorobenzyl halide under basic conditions to introduce the chlorobenzyl group.

    Introduction of Furyl-Propenylidene Moiety: The final step involves the reaction of the intermediate with a furyl-propenylidene compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for “N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(E,E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine

InChI

InChI=1S/C18H20ClN3O/c19-18-8-2-1-5-16(18)15-21-10-12-22(13-11-21)20-9-3-6-17-7-4-14-23-17/h1-9,14H,10-13,15H2/b6-3+,20-9+

InChI Key

KVKNNWCEKLSEQH-KOWPSSNVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC=CC3=CC=CO3

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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